Chelidonine is a natural benzophenanthridine alkaloid primarily isolated from Chelidonium majus, commonly known as greater celandine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This plant, belonging to the Papaveraceae family, has a long history of use in traditional medicine. [, , , , , , , ] Chelidonine is recognized as one of the principal bioactive components contributing to the plant's diverse pharmacological properties. [, , , , , , , , , , , ]
Chelidonine is predominantly extracted from the latex of Chelidonium majus, a herbaceous perennial plant found in Europe and parts of Asia. It is classified as a benzophenanthridine alkaloid, which is characterized by a tetracyclic structure consisting of two fused aromatic rings and a nitrogen atom within the ring system. This classification places chelidonine alongside other bioactive compounds, such as sanguinarine and berberine, which also exhibit pharmacological effects.
The synthesis of chelidonine has been explored through various methodologies. One notable approach involves a total synthesis utilizing an enamide-benzyne-[2 + 2] cycloaddition cascade. This method includes several key steps:
The molecular structure of chelidonine can be described by its tetracyclic framework, which includes:
The stereochemistry of chelidonine is crucial for its pharmacological properties, with specific configurations influencing its interaction with biological targets. Crystallographic studies have provided detailed insights into its three-dimensional arrangement, confirming the integrity of the synthesized compound .
Chelidonine participates in various chemical reactions that are essential for its biological activity and synthetic utility:
The mechanism by which chelidonine exerts its effects involves several key pathways:
Chelidonine exhibits distinct physical and chemical properties:
Chelidonine's diverse applications stem from its pharmacological properties:
Chelidonine selectively inhibits the growth of EGFR-mutated NSCLC cells, particularly those with acquired resistance to tyrosine kinase inhibitors (TKIs). In gefitinib-resistant NSCLC cell lines (e.g., H1975 with EGFRL858R/T790M double mutation), chelidonine binds directly to EGFR with higher affinity for mutant EGFR (EGFRL858R/T790M) than wild-type EGFR (EGFRWT). Molecular dynamics simulations confirm this selective binding disrupts phosphorylation and downstream signaling. In vivo studies demonstrate tumor growth inhibition comparable to the second-generation TKI afatinib, positioning chelidonine as a promising agent against TKI-resistant NSCLC [2] [6].
Table 1: Chelidonine's Anticancer Mechanisms in EGFR-Mutated NSCLC Cells
Molecular Target | Effect of Chelidonine | Experimental Model |
---|---|---|
EGFRL858R/T790M | Direct binding; inhibition of phosphorylation | H1975, PC9 cell lines |
AMPK activation | Suppressed by AMPK inhibitors (e.g., Compound C) | Proteomics analysis |
Mitochondrial respiration | Significant inhibition of complex I/III activity | In vivo xenograft models |
Apoptosis induction | Caspase-9/3 activation; Bcl-2 downregulation | Gefitinib-resistant NSCLC |
Chelidonine triggers apoptosis in NSCLC cells by disrupting mitochondrial function. Proteomic analyses reveal it inhibits complexes I and III of the mitochondrial respiratory chain, reducing ATP synthesis and increasing reactive oxygen species (ROS). This energy stress activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. AMPK inhibition (e.g., with Compound C) blocks chelidonine-induced apoptosis, confirming AMPK's pivotal role. Mitochondrial membrane depolarization and cytochrome c release further activate caspase-9 and caspase-3, executing apoptosis [2] [4].
Chelidonine suppresses inflammation by disrupting toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling. In LPS-stimulated RAW264.7 macrophages, chelidonine:
Chelidonine exhibits potent antifungal activity against Botryosphaeria dothidea, a pathogen causing fruit rot. Enriched extracts (37.81% purity) obtained via D101 macroporous resin adsorption show enhanced efficacy:
Table 2: Antifungal Activity of Chelidonine Against B. dothidea
Sample Type | EC50 (mg/mL) | Purification Efficiency |
---|---|---|
Crude extract | 3.24 | Baseline |
Enriched chelidonine | 0.43 | 14.16-fold concentration |
Standard chelidonine | 0.77 | Reference compound |
Chelidonine overcomes multidrug resistance (MDR) in cancer cells by targeting three mechanisms:
Table 3: Multidrug Resistance Modulation by Chelidonine
Resistance Mechanism | Chelidonine's Effect | Observed Outcome |
---|---|---|
P-gp/MDR1 activity | Direct inhibition; mRNA downregulation | Enhanced doxorubicin retention |
CYP3A4/GST activity | Suppression of drug-metabolizing enzymes | Reduced chemotherapeutic detoxification |
Caspase activation | Increased caspases-3/7, -8, -9 activity | Apoptosis in MDR leukemic cells |
Bcl-2 expression | Downregulation | Loss of mitochondrial membrane potential |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: